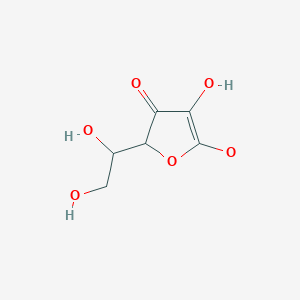

Ascorbyl radical

Description

Properties

Molecular Formula |

C6H7O6 |

|---|---|

Molecular Weight |

175.12 g/mol |

InChI |

InChI=1S/C6H7O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8,10H,1H2 |

InChI Key |

LHFJOBMTAJJOTB-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C1C(=O)C(=C(O1)[O])O)O)O |

Synonyms |

ascorbyl radical monodehydroascorbate monodehydroascorbic acid semidehydroascorbate semidehydroascorbic acid |

Origin of Product |

United States |

Foundational & Exploratory

The Formation of the Ascorbyl Radical from Ascorbic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the core mechanisms governing the formation of the ascorbyl radical from ascorbic acid (Vitamin C). Ascorbic acid's role as a major water-soluble antioxidant is critically dependent on its ability to undergo one-electron oxidation to form the relatively stable, less reactive this compound. Understanding the kinetics, thermodynamics, and influencing factors of this process is paramount for research in fields ranging from cellular biology and oxidative stress to pharmaceutical formulation and drug delivery.

Core Mechanism: One-Electron Oxidation

Ascorbic acid (AH₂) is a diprotic acid, and its antioxidant activity is primarily mediated by the ascorbate monoanion (AH⁻), the predominant form at physiological pH (pKa₁ ≈ 4.2).[1] The formation of the this compound (A•⁻) occurs via a one-electron oxidation of the ascorbate anion.[2] This process allows ascorbate to efficiently scavenge a wide variety of reactive oxygen species (ROS) and other free radicals, terminating damaging chain reactions.[3][4]

The resulting this compound is a resonance-stabilized species, which contributes to its relatively low reactivity compared to the radicals it neutralizes.[5] The neutral this compound (AH•) is a strong acid (pKa ≈ -0.45) and therefore does not exist in biological systems; only the ascorbate radical anion (A•⁻) is physiologically relevant.[1][2]

dot

Caption: One-electron oxidation of the ascorbate anion to form the this compound.

Factors Influencing this compound Formation

The rate and extent of this compound formation are not constant but are significantly influenced by the chemical environment. Key factors include pH, the presence of transition metal ions, and the concentration of oxygen.

-

pH: The stability and reactivity of ascorbic acid are highly dependent on pH.[6] At neutral pH (~7.4), the ascorbate monoanion (AH⁻) is the dominant species and the primary electron donor.[1] As the pH increases, the concentration of the more easily oxidized ascorbate dianion (A²⁻) rises, which can accelerate the rate of oxidation.[1]

-

Transition Metal Ions: Transition metals, particularly iron (Fe³⁺) and copper (Cu²⁺), are potent catalysts for ascorbic acid oxidation.[3][7][8][9] Ascorbate can reduce these metals (e.g., Fe³⁺ to Fe²⁺), and the reduced metal ion can then react with oxygen or hydrogen peroxide to generate highly reactive species like the hydroxyl radical via Fenton-type reactions.[10] This can turn ascorbic acid into a pro-oxidant under certain conditions.[10]

-

Oxygen: The presence of molecular oxygen strongly influences the rate of this compound formation and its subsequent decay.[11][12] The autoxidation of ascorbic acid is catalyzed by transition metals in the presence of oxygen.[3][7]

dot

Caption: Key environmental factors influencing this compound formation.

Quantitative Data

The following tables summarize key quantitative parameters associated with the formation and reactions of the this compound.

Table 1: Redox Potentials of Ascorbic Acid Species

| Redox Couple | Potential (V vs. SHE) | pH | Notes |

| Dehydroascorbic Acid / Ascorbic Acid | +0.390 | Standard reduction potential for the 2e⁻, 2H⁺ process.[13] | |

| Dehydroascorbic Acid / Ascorbic Acid | +0.35 | Supported by computational studies as a reliable experimental value.[14] | |

| This compound / Ascorbate Anion (A•⁻/AH⁻) | +0.282 | 7 | One-electron reduction potential.[2] |

| L-Ascorbic Acid | -0.39 | Standard redox potential.[15] |

Table 2: Reaction Rate Constants (k) for Ascorbate Oxidation

| Reactant (Oxidizing Species) | Ascorbate Form | Rate Constant (M⁻¹s⁻¹) | Conditions |

| HO₂• (Hydroperoxyl radical) | AH₂ | 1.6 x 10⁴ | pH 0.3 - 11[4] |

| O₂•⁻ (Superoxide) | AH⁻ | 5.0 x 10⁴ | pH 0.3 - 11[4] |

| Peroxyl Radicals | AH₂ | (8.4 ± 1.0) x 10⁴ | Acetonitrile, 303 K[12] |

| Peroxyl Radicals | AH⁻ | (5.0 ± 3.3) x 10⁷ | Acetonitrile with base, 303 K[12] |

| Fe(III) | AH₂/AH⁻ | 5.7 x 10⁴ (M⁻²s⁻¹) | Catalytic reaction with O₂[3][16] |

| Cu(II) | AH⁻ | 2.8 x 10⁶ (M⁻²s⁻¹) | Catalytic reaction with O₂[3][16] |

Table 3: this compound Disproportionation Kinetics

The this compound primarily decays via a second-order disproportionation reaction, where two radicals react to form one molecule of ascorbate and one of dehydroascorbic acid (DHA).[5][9][11]

2 A•⁻ + H₂O → AH⁻ + DHA

The rate of this reaction is highly pH-dependent, decreasing significantly as the pH increases.[9]

| pH | Rate Constant (k_disp) (M⁻¹s⁻¹) | Notes |

| 7.0 | 1 x 10⁶ | In 0.045 M phosphate buffer.[2] |

| 2 to 9 | Varies (decreases by ~2000x) | The decay rate is significantly reduced at higher pH values.[9] |

Experimental Protocols

Detection by Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (or ESR) spectroscopy is the most direct method for detecting and quantifying paramagnetic species like the this compound. The this compound exhibits a characteristic doublet signal in its EPR spectrum.[17][18]

Objective: To detect and quantify the this compound in a biological or chemical sample.

Materials:

-

EPR Spectrometer (X-band)

-

Quartz flat cell for aqueous solutions

-

Sample (e.g., cell homogenate, plasma, or buffered solution of ascorbic acid)

-

Oxidizing agent (e.g., horseradish peroxidase/H₂O₂, FeSO₄)

-

Dimethyl sulfoxide (DMSO) (optional, for signal stabilization)[19]

-

Phosphate Buffered Saline (PBS), pH 7.4

Methodology:

-

Sample Preparation: Prepare the sample in PBS. For in vitro generation, a solution of L-ascorbic acid (e.g., 100 µM) can be used.

-

Initiation of Radical Formation: Introduce an oxidizing agent to initiate the one-electron oxidation of ascorbate.

-

Sample Loading: Transfer the sample into the quartz flat cell immediately after initiating the reaction.

-

EPR Spectrometer Setup:

-

Place the flat cell into the EPR cavity.

-

Set the instrument parameters. Typical settings for this compound detection are:

-

-

Data Acquisition: Record the EPR spectrum at room temperature. The this compound will appear as a characteristic doublet with a hyperfine splitting constant (aH) of approximately 1.8 G and a g-factor of ~2.005.[18][19]

-

Quantification: The concentration of the this compound can be determined by double integration of the signal and comparison with a standard of known concentration (e.g., TEMPO).

dot

Caption: A generalized workflow for the detection of the this compound using EPR.

Analysis by Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a species in solution. For ascorbic acid, it can determine the oxidation potential and concentration.

Objective: To determine the oxidation potential and concentration of ascorbic acid.

Materials:

-

Potentiostat with a three-electrode cell

-

Working Electrode (e.g., Platinum disc, Glassy Carbon, or Carbon Paste Electrode)[6][20][21]

-

Reference Electrode (e.g., Saturated Calomel Electrode - SCE, or Ag/AgCl)[6]

-

Counter Electrode (e.g., Platinum wire)[20]

-

Supporting Electrolyte Solution (e.g., 0.1 M KCl or phosphate buffer at a specific pH).[7][22]

-

Standard solutions of ascorbic acid.

-

Inert gas (Nitrogen or Argon) for deaeration.

Methodology:

-

Electrolyte Preparation: Prepare the supporting electrolyte solution and deaerate by bubbling with an inert gas for ~15 minutes to remove dissolved oxygen.[22]

-

Electrode Setup: Assemble the three-electrode cell. Polish the working electrode if necessary to ensure a clean, reactive surface.

-

Blank Scan: Place the electrodes in the deaerated electrolyte solution and run a cyclic voltammogram over the desired potential window (e.g., -0.2 V to +0.6 V) to obtain a baseline.[7]

-

Sample Analysis:

-

Data Acquisition: Record the current response as the potential is swept. Ascorbic acid will show an irreversible anodic (oxidation) peak. The peak potential (Ep) for oxidation on a Pt electrode is around +490 mV vs. SCE.[6]

-

Quantification: The height of the anodic peak current is directly proportional to the concentration of ascorbic acid. A calibration curve can be generated by measuring the peak currents for a series of standard solutions.[6] The concentration of an unknown sample can then be determined from this curve.

References

- 1. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Thermochemical and Kinetic Properties of Ascorbate are Tuned by its Local Environment: Solution Chemistry and Biochemical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. Kinetics and mechanism for the oxidation of ascorbic acid/ascorbate by HO2/O2- radicals. A pulse radiolysis and stopped-flow photolysis study [inis.iaea.org]

- 5. Ascorbyl Radicals as Reducing Agents in Copper-Catalyzed Redox Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ascorbic Acid Determination in Commercial Fruit Juice Samples by Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Voltammetric Determination of Ascorbic Acid in Pharmaceutical Formulations Using Modified Iodine-Coated Platinum Electrode [scielo.org.co]

- 8. sfrbm.org [sfrbm.org]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. Redox Interactions of Vitamin C and Iron: Inhibition of the Pro-Oxidant Activity by Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic and thermodynamic aspects of the chain-breaking antioxidant activity of ascorbic acid derivatives in non-aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. csun.edu [csun.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Vitamin C: friend or foe! A synopsis of ascorbic acid's reduction and oxidation of graphene oxide - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00798K [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Mechanisms of this compound Formation in Human Platelet-Rich Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 20. scispace.com [scispace.com]

- 21. juniperpublishers.com [juniperpublishers.com]

- 22. wsteinmetz.sites.pomona.edu [wsteinmetz.sites.pomona.edu]

The Ascorbyl Free Radical: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ascorbyl free radical (Asc•⁻), also known as the semidehydroascorbic acid radical, is a relatively stable, resonance-stabilized tricarbonyl species. It is the intermediate formed during the one-electron oxidation of ascorbate (vitamin C).[1][2] Due to its central role in antioxidant defense systems and its detectability in biological systems, the ascorbyl radical serves as a reliable, real-time marker of oxidative stress.[2][3][4] Its chemical properties, including its structure, stability, and reactivity, are of significant interest in the fields of biochemistry, medicine, and drug development. This guide provides a comprehensive overview of the core chemical properties of the ascorbyl free radical, detailed experimental protocols for its study, and visualizations of its key reaction pathways.

Core Chemical Properties

The chemical behavior of the ascorbyl free radical is dictated by its unique molecular structure and the presence of a delocalized unpaired electron.

Structure and Stability

The this compound anion is characterized by a five-membered lactone ring with an enediol system. The unpaired electron is delocalized across the tricarbonyl system, which accounts for its relatively low reactivity and stability compared to other free radicals.[1] This resonance stabilization is a key feature of its chemistry.

The stability of the this compound is highly dependent on its environment. In aqueous solutions at physiological pH, it has a relatively short half-life due to a rapid disproportionation reaction.[5] However, in anhydrous aprotic solvents like acetonitrile, the radical can persist for hours.[5] This is attributed to the lack of protons required for the disproportionation reaction.[5]

Reactivity

The this compound can act as both a reducing and an oxidizing agent, though its primary role in biological systems is as a reductant. It readily reacts with other free radicals, effectively terminating radical chain reactions.

Disproportionation: Two ascorbyl radicals can react with each other in a disproportionation reaction to regenerate one molecule of ascorbate and one molecule of dehydroascorbic acid (DHA).[6][7] This reaction is a key pathway for the removal of the this compound.[6]

Reaction with other radicals: The this compound can react with a variety of other radicals, including superoxide and tocopheroxyl radicals. The reaction with the tocopheroxyl radical is particularly important for the regeneration of vitamin E, a key lipid-soluble antioxidant.[8]

Quantitative Data

The following tables summarize key quantitative data related to the chemical properties of the ascorbyl free radical.

Table 1: Electron Paramagnetic Resonance (EPR) Spectroscopic Parameters

| Parameter | Value | Conditions | Reference |

| g-factor (isotropic) | 2.0052 | Aqueous solution | [9] |

| 2.00627 | Human platelet-rich plasma | [4] | |

| g-tensor (anisotropic) | g_x = 2.0068, g_y = 2.0066, g_z = 2.0023 | Frozen solution | [10] |

| Hyperfine Splitting Constant (aH) | 1.8 G | Aqueous solution | [9] |

| 1.88 G | Human platelet-rich plasma | [4] | |

| 0.18 mT | Aqueous solution | [9] |

Table 2: Reaction Rate Constants

| Reaction | Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |

| This compound + this compound (Disproportionation) | 2 x 10⁵ | pH 7.0 | |

| Ascorbate + Tocopheroxyl radical | 3 x 10⁵ | Dimyristoylphosphatidylcholine bilayers, 35°C | [11] |

| Ascorbate + Superoxide radical | 5 x 10⁴ | pH > pKa of HO₂ | [12] |

| This compound + Superoxide radical | 2.6 x 10⁸ | [12] | |

| This compound + HO₂• | 5 x 10⁹ | [12] |

Table 3: Redox Properties

| Redox Couple | Standard Reduction Potential (E°') | pH | Reference |

| This compound / Ascorbate | +282 mV | 7.0 | [1][2] |

Signaling Pathways and Experimental Workflows

Visualizations of key processes involving the ascorbyl free radical are provided below using the DOT language.

Signaling Pathways

Caption: Disproportionation of the ascorbyl free radical.

Caption: Regeneration of tocopherol by ascorbate.

Experimental Workflows

Caption: Workflow for EPR detection of the this compound.

Experimental Protocols

Detailed methodologies for key experiments used to study the ascorbyl free radical are provided below.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is the most direct and powerful technique for detecting and characterizing the ascorbyl free radical.[13]

Objective: To detect and quantify the ascorbyl free radical in a biological sample.

Materials:

-

Biological sample (e.g., tissue homogenate, blood plasma)

-

Phosphate buffered saline (PBS), pH 7.4

-

Spin trap solution (e.g., 5,5-dimethyl-1-pyrroline N-oxide, DMPO), 1 M in PBS

-

EPR spectrometer (X-band)

-

Quartz capillary tubes or flat cell

-

Liquid nitrogen (for low-temperature studies)

Procedure:

-

Sample Preparation:

-

For tissue samples, homogenize the tissue in ice-cold PBS. Centrifuge to remove cellular debris.

-

For plasma samples, collect blood in heparinized tubes and centrifuge to separate plasma.

-

To a final volume of 200 µL, add the sample (e.g., 100 µL of tissue homogenate or plasma) to an Eppendorf tube.

-

Add 20 µL of the 1 M DMPO solution to the sample to trap the this compound.[14]

-

Mix gently and transfer the solution into a quartz capillary tube or a flat cell suitable for the EPR spectrometer.[14]

-

-

EPR Spectrometer Setup:

-

Set the EPR spectrometer parameters. Typical X-band settings for this compound detection are:

-

Microwave frequency: ~9.5 GHz

-

Microwave power: 20-40 mW (optimal power should be determined to avoid saturation)[15]

-

Modulation frequency: 100 kHz

-

Modulation amplitude: ~0.65 G[15]

-

Center field: ~3400 G

-

Scan range: 100 G

-

Time constant: 164 ms

-

Scan time: ~60 s

-

Receiver gain: Adjusted to maximize signal-to-noise ratio.

-

-

-

Data Acquisition:

-

Insert the sample into the EPR cavity.

-

Tune the spectrometer to the resonant frequency of the cavity.

-

Record the EPR spectrum. Multiple scans can be accumulated to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The this compound will appear as a characteristic doublet signal due to the hyperfine interaction with the C4 proton.

-

Simulate the experimental spectrum using software to confirm the identity of the radical and to determine the g-factor and hyperfine splitting constants.

-

Quantify the concentration of the this compound by double integration of the EPR signal and comparison with a standard of known concentration (e.g., TEMPO).

-

Pulse Radiolysis

Pulse radiolysis is a technique used to study fast reactions of free radicals by generating them with a short pulse of high-energy electrons.[16]

Objective: To determine the rate constant of the reaction between the this compound and another species.

Materials:

-

Aqueous solution of ascorbic acid

-

Reactant of interest

-

Pulse radiolysis setup (linear accelerator, detection system with a fast photodetector)

-

Flow system for sample delivery

Procedure:

-

Sample Preparation: Prepare an aqueous solution containing a known concentration of ascorbic acid and the reactant of interest. The solution should be deoxygenated by bubbling with an inert gas (e.g., N₂O to convert hydrated electrons to hydroxyl radicals).

-

Pulse Generation: A short pulse (nanoseconds to microseconds) of high-energy electrons is delivered to the sample cell, generating hydroxyl radicals (•OH).

-

Radical Formation: The hydroxyl radicals rapidly oxidize ascorbate to the this compound.

-

Kinetic Measurement: The change in absorbance of the this compound (typically monitored at 360 nm) is followed over time using a fast spectrophotometric detection system.

-

Data Analysis: The kinetic trace is fitted to an appropriate rate law to extract the pseudo-first-order or second-order rate constant for the reaction of the this compound.

Stopped-Flow Photolysis

Stopped-flow photolysis is a rapid-mixing technique used to study the kinetics of fast reactions in solution.[17][18]

Objective: To measure the rate of reaction between ascorbate and a photochemically generated radical.

Materials:

-

Solution of ascorbic acid

-

Solution of a photosensitizer and the precursor of the radical of interest

-

Stopped-flow apparatus coupled to a spectrophotometer

-

Flash lamp or laser for photolysis

Procedure:

-

Sample Loading: The two reactant solutions (ascorbate and the photosensitizer/precursor mixture) are loaded into separate syringes of the stopped-flow apparatus.

-

Rapid Mixing: The solutions are rapidly mixed in a mixing chamber and then flow into an observation cell.

-

Photolysis: As the mixed solution enters the observation cell, it is irradiated with a short pulse of light from a flash lamp or laser, generating the radical of interest.

-

Kinetic Measurement: The subsequent reaction between the generated radical and ascorbate is monitored by observing the change in absorbance of a specific species (e.g., the decay of the radical or the formation of the this compound) as a function of time.

-

Data Analysis: The kinetic data is analyzed to determine the reaction rate constant.

Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a species in solution.[19]

Objective: To determine the redox potential of the ascorbate/ascorbyl radical couple.

Materials:

-

Solution of ascorbic acid in a supporting electrolyte (e.g., phosphate buffer)

-

Three-electrode electrochemical cell (working electrode, reference electrode, counter electrode). A glassy carbon electrode is commonly used as the working electrode.[19][20][21]

-

Potentiostat

Procedure:

-

Cell Assembly: The three electrodes are placed in the electrochemical cell containing the ascorbic acid solution.

-

Potential Scan: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential.

-

Current Measurement: The current flowing through the working electrode is measured as a function of the applied potential.

-

Data Analysis: The resulting voltammogram will show a peak corresponding to the oxidation of ascorbate to the this compound. The peak potential provides information about the redox potential of the couple. The process is typically irreversible due to the subsequent chemical reactions of the this compound.[22]

Conclusion

The ascorbyl free radical is a pivotal species in the context of oxidative stress and antioxidant biochemistry. Its unique chemical properties, characterized by a resonance-stabilized structure and moderate reactivity, allow it to function as a key indicator of radical-mediated damage in biological systems. The experimental techniques detailed in this guide provide robust methods for the detection, quantification, and kinetic analysis of the this compound, offering valuable tools for researchers and drug development professionals seeking to understand and modulate oxidative processes. A thorough understanding of the chemistry of the ascorbyl free radical is essential for the development of novel therapeutic strategies targeting oxidative stress-related diseases.

References

- 1. snorrisi.hi.is [snorrisi.hi.is]

- 2. Ascorbate free radical as a marker of oxidative stress: an EPR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. Mechanisms of this compound Formation in Human Platelet-Rich Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Surprisingly long-lived ascorbyl radicals in acetonitrile: concerted proton-electron transfer reactions and thermochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. EPR characterization of ascorbyl and sulfur dioxide anion radicals trapped during the reaction of bovine Cytochrome c Oxidase with molecular oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reaction of ascorbate with the alpha-tocopheroxyl radical in micellar and bilayer membrane systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetics and mechanism for the oxidation of ascorbic acid/ascorbate by HO/sub 2//O/sub 2//sup -/ radicals. A pulse radiolysis and stopped-flow photolysis study (Journal Article) | OSTI.GOV [osti.gov]

- 13. Electronic paramagnetic resonance (EPR) for the study of this compound and lipid radicals in marine organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. interchim.fr [interchim.fr]

- 15. Optimal EPR detection of weak nitroxide spin adduct and ascorbyl free radical signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A pulse radiolysis study of the dynamics of ascorbic acid free radicals within a liposomal environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Use of stopped-flow spectrophotometry to establish midpoint potentials for redox proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]

- 19. ajids.dmu.edu.et [ajids.dmu.edu.et]

- 20. Cheap and easy modification of glassy carbon electrode for voltammetric determination of dopamine in the presence of ascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. electrochemsci.org [electrochemsci.org]

The Ascorbyl Radical: A Definitive Biomarker of Oxidative Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including cardiovascular disease, neurodegenerative disorders, and cancer.[1][2] The accurate measurement of oxidative stress is therefore crucial for both basic research and clinical applications. The ascorbyl radical, the one-electron oxidation product of ascorbic acid (Vitamin C), has emerged as a reliable, real-time, and non-invasive biomarker of oxidative stress.[3][4] Its steady-state concentration, detectable in various biological samples, provides a quantitative measure of the overall oxidative burden.[5] This technical guide provides a comprehensive overview of the this compound as a biomarker, including its formation, detection methodologies, and its role in signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.

Introduction: The this compound in the Landscape of Oxidative Stress

Ascorbic acid is a vital water-soluble antioxidant that scavenges a wide array of oxidizing radicals.[2][6] Due to the low reduction potential of the this compound/ascorbate couple (E°' = +282 mV), nearly every oxidizing radical in a biological system can lead to the one-electron oxidation of ascorbate, forming the this compound.[5] This makes the steady-state concentration of the this compound a sensitive indicator of the total oxidative flux within a system.[5][7] The this compound is a resonance-stabilized tricarbonyl species, which contributes to its relative stability and detectability.[5]

The intensity of the this compound signal, typically measured by Electron Paramagnetic Resonance (EPR) spectroscopy, has been shown to be sensitive to various pathologies and intoxications associated with oxidative stress.[7] Consequently, it has been proposed as a natural, non-invasive indicator of oxidative stress in biological tissues.[7] The ratio of the this compound to total ascorbate can also serve as an early and simple diagnostic tool for assessing oxidative stress.[8][9]

Formation of the this compound: A Consequence of Antioxidant Action

The formation of the this compound is intrinsically linked to the antioxidant function of ascorbic acid. When ascorbic acid (AH-) donates an electron to neutralize a free radical (R•), it is converted into the this compound (A•-). This process is a key component of the cellular antioxidant defense system.

The primary enzymatic and non-enzymatic sources of ROS that drive the formation of the this compound include:

-

Mitochondrial Respiration: The electron transport chain is a major source of superoxide radicals.[10]

-

NADPH Oxidases (NOX): These enzymes are a primary source of superoxide formation in blood and vascular tissues.[3][10]

-

Xanthine Oxidase (XO): This enzyme generates ROS during the metabolism of purines.[10]

-

Uncoupled Endothelial Nitric Oxide Synthase (eNOS): Under certain conditions, eNOS can produce superoxide instead of nitric oxide.[3]

-

Arachidonic Acid (AA) Metabolism: The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) generate ROS as byproducts.[3]

-

Cytochrome P450 (CYP450) enzymes: These are also involved in ROS production.[3]

A study on human platelet-rich plasma (PRP) demonstrated that inhibitors of NOX, COX, LOX, CYP450, mitochondrial complex III, and eNOS all diminished the intensity of the this compound signal, confirming their role in its formation.[3]

Signaling Pathways and Logical Relationships

The generation of the this compound is a central event in the cellular response to oxidative stress, reflecting the activity of multiple ROS-producing pathways.

References

- 1. umventures.org [umventures.org]

- 2. Biomarkers of Oxidative Stress in Metabolic Syndrome and Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of this compound Formation in Human Platelet-Rich Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Ascorbate free radical as a marker of oxidative stress: an EPR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vitamin C - Wikipedia [en.wikipedia.org]

- 7. This compound as natural indicator of oxidative stress: quantitative regularities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electronic paramagnetic resonance (EPR) for the study of this compound and lipid radicals in marine organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound/ascorbate ratio in plasma from iron overloaded rats as oxidative stress indicator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer [frontiersin.org]

The Ascorbyl Radical in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The ascorbyl radical (Asc•⁻), the intermediate free radical species generated from the one-electron oxidation of ascorbate (vitamin C), occupies a central and multifaceted role in biological systems. Traditionally viewed as a mere transitional state in antioxidant reactions, its unique physicochemical properties make it a key player in the cellular redox landscape. It serves not only as a crucial component of the antioxidant defense network but also as a reliable, real-time indicator of oxidative stress.[1][2] Under specific conditions, however, it can participate in pro-oxidant processes. This guide provides an in-depth examination of the generation, reactivity, and diverse biological functions of the this compound, offering detailed experimental protocols for its detection and quantitative data for its characterization.

Generation and Fate of the this compound

At physiological pH, ascorbic acid exists predominantly as the ascorbate anion (AscH⁻). This molecule serves as a potent reducing agent, readily donating a single electron to neutralize a wide array of reactive oxygen species (ROS) and other free radicals. This one-electron transfer process is the primary route for the formation of the this compound.[3][4]

Key Generation Pathways:

-

Non-Enzymatic Scavenging: Ascorbate directly quenches damaging radicals such as the hydroxyl radical (•OH), superoxide (O₂•⁻), and lipid peroxyl radicals (LOO•), thereby generating the this compound.[2][5]

-

Enzymatic Sources of Oxidants: Major cellular sources of ROS that lead to this compound formation include:

-

Mitochondrial Respiration: The electron transport chain is a major site of superoxide production, where a small percentage of electrons leak and prematurely reduce oxygen.[1][6]

-

NADPH Oxidases (NOX): This family of enzymes, found in various cell membranes, purposefully generates superoxide, which then reacts with ascorbate.[2][3][7]

-

Other Enzymes: Enzymes like cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 can also contribute to the ROS load that oxidizes ascorbate.[2][3]

-

Once formed, the this compound is a relatively stable and non-reactive species compared to the radicals it is derived from.[1][8] Its fate is determined by two main competing pathways:

-

Reduction to Ascorbate: The radical can be efficiently recycled back to ascorbate via a one-electron reduction. This is accomplished by NADH-dependent enzymes such as thioredoxin reductase and other membrane-bound this compound reductases.[9][10] This enzymatic recycling is vital for maintaining the cellular pool of ascorbate.

-

Dismutation (Disproportionation): Two this compound molecules can react with each other. In this process, one molecule is reduced to ascorbate, and the other is oxidized to dehydroascorbic acid (DHA).[1][5] DHA can then be reduced back to ascorbate by glutathione-dependent enzymes in the ascorbate-glutathione cycle.[11]

Biological Roles and Signaling

The significance of the this compound extends beyond its transient existence, playing a dual role as both a critical antioxidant and a potential pro-oxidant, while also serving as an important signaling molecule.

The Antioxidant Network

One of the most critical functions of ascorbate is the regeneration of other key antioxidants, most notably α-tocopherol (vitamin E). α-tocopherol is a lipid-soluble antioxidant that protects cell membranes from lipid peroxidation. When it scavenges a lipid peroxyl radical, it is converted into the tocopheroxyl radical. At the membrane-cytosol interface, ascorbate can donate an electron to the tocopheroxyl radical, thereby regenerating the active α-tocopherol, while being itself converted to the this compound.[12][13][14] This synergistic relationship, where the water-soluble ascorbate recycles the lipid-soluble tocopherol, is fundamental to cellular antioxidant defense.

Pro-oxidant Activity

Despite its primary role as an antioxidant, ascorbate can exhibit pro-oxidant properties, particularly in the presence of free transition metal ions like iron (Fe³⁺) and copper (Cu²⁺).[8][15] Ascorbate can reduce these metals to their lower oxidation states (Fe²⁺ and Cu⁺). These reduced metal ions can then react with hydrogen peroxide (H₂O₂) in Fenton-like reactions to produce the highly reactive and damaging hydroxyl radical (•OH).[8][16] This pro-oxidant activity is highly dependent on the cellular context, specifically the availability of free, catalytically active metal ions and the local concentration of ascorbate itself.[16][17]

Marker of Oxidative Stress

The this compound is the most persistent free radical in many biological systems.[4] Its steady-state concentration, which is readily detectable by Electron Paramagnetic Resonance (EPR) spectroscopy, is proportional to the rate of ascorbate oxidation.[1] Therefore, the intensity of the this compound EPR signal provides a direct, real-time measure of the overall oxidative flux within a biological sample, making it an invaluable biomarker for assessing oxidative stress in both research and clinical settings.[2][10][18]

Quantitative Data

The behavior of the this compound is defined by its physicochemical properties and reaction kinetics. The following tables summarize key quantitative data for researchers.

Table 1: Physicochemical and EPR Properties of the this compound

| Parameter | Value | Notes |

|---|---|---|

| Isotropic g-factor | ~2.0052 | The g-factor is a dimensionless constant that characterizes the magnetic moment of the radical.[19][20] |

| Anisotropic g-factors | gₓ ≈ 2.0068, gᵧ ≈ 2.0066, g₂ ≈ 2.0023 | Determined by high-frequency EPR, reflects the radical's electronic structure.[19][21] |

| Hyperfine Splitting (aH) | ~1.8 G (0.18 mT) | The characteristic doublet signal in the EPR spectrum arises from the interaction of the unpaired electron with a proton.[3][9][20] |

| EPR Linewidth | ~12 G | The width of the EPR signal.[19][21] |

Table 2: Standard Reduction Potentials (E°') at pH 7.0

| Redox Couple | E°' (mV) | Reference |

|---|---|---|

| This compound / Ascorbate | +282 | [10] |

| Dehydroascorbate / Ascorbate (2e⁻) | +80 |[4] |

Table 3: Selected Second-Order Reaction Rate Constants (k)

| Reactants | k (M⁻¹s⁻¹) | Conditions | Reference |

|---|---|---|---|

| Ascorbate + Tryptophanyl Radicals | 1.1 - 2.5 x 10⁸ | pH 7.0 | [8] |

| Ascorbate + Tyrosyl Radicals | 0.2 - 2.0 x 10⁷ | pH 7.0 | [8] |

| Ascorbate + HO₂• / O₂•⁻ | 1.22 x 10⁷ | pH 7.0 | [15] |

| Ascorbate + 2,6-dichlorophenolindophenol | 5.65 x 10⁴ | Acidic |[22] |

Experimental Protocols

The definitive method for the direct detection and quantification of the this compound in biological samples is X-band Electron Paramagnetic Resonance (EPR) spectroscopy.

Detection and Quantification of this compound in Plasma using EPR Spectroscopy

Principle: EPR spectroscopy detects species with unpaired electrons. The this compound, being paramagnetic, absorbs microwave energy in the presence of a strong magnetic field, producing a characteristic doublet spectrum. The intensity of this signal is proportional to the radical's concentration. Quantification is achieved by comparing the double integral of the sample's spectrum to that of a standard of known concentration (e.g., TEMPOL).[9]

Reagents and Equipment:

-

Blood collection tubes (e.g., containing heparin).

-

Refrigerated centrifuge.

-

Pipettes and sterile tips.

-

Quartz flat cell for aqueous EPR samples.

-

X-band EPR Spectrometer (e.g., Bruker EMX).

-

Stable radical standard for quantification (e.g., 4-Hydroxy-TEMPO, TEMPOL).

-

Dimethyl sulfoxide (DMSO) (optional, for signal stabilization).[9]

Detailed Methodology:

-

Sample Collection and Preparation: a. Collect whole blood into heparinized tubes. Process immediately to minimize ex vivo radical generation. b. Centrifuge the blood at ~1,500 x g for 15 minutes at 4°C to separate plasma. c. Carefully collect the supernatant (plasma) without disturbing the buffy coat. d. Pre-warm the plasma sample to 37°C for 2 minutes immediately before analysis.[3]

-

EPR Spectrometer Setup: a. Turn on the spectrometer and allow the microwave source and magnet to stabilize. b. Insert the empty, clean quartz flat cell into the resonator cavity and tune the spectrometer. c. Set the instrument parameters. Typical settings for this compound detection are:[3]

- Microwave Frequency: ~9.78 GHz (X-band)

- Microwave Power: 20 mW

- Modulation Frequency: 100 kHz

- Modulation Amplitude: ~2 G (to optimize resolution without over-modulation)

- Center Field: ~3480 G (centered on the g ≈ 2.005 signal)

- Sweep Width: 100 G

- Conversion Time: ~40 ms

- Time Constant: ~160 ms

- Receiver Gain: 5 x 10⁴ - 5 x 10⁵ (adjust as needed for signal-to-noise)

- Number of Scans: 4-8 (to improve signal-to-noise ratio)

-

Data Acquisition: a. Load the prepared plasma sample (~50-100 µL) into the quartz flat cell. b. Insert the sample into the resonator and re-tune the spectrometer. c. Record the EPR spectrum using the predefined settings.

-

Quantification: a. After recording the sample spectrum, carefully clean the flat cell and load it with a standard solution of known concentration (e.g., 10 µM TEMPOL). b. Record the spectrum of the standard using the exact same instrument settings as the sample.[9] c. Use the spectrometer's software to perform a double integration of the first-derivative spectra for both the sample (this compound signal) and the standard. The area under the curve is proportional to the number of spins (radical concentration). d. Calculate the concentration of the this compound in the sample using the following formula: C_sample = C_standard × (Area_sample / Area_standard)

Implications for Research and Drug Development

A thorough understanding of the this compound is essential for professionals in life sciences and medicine.

-

For Researchers: The this compound serves as a dynamic and quantifiable endpoint for studies on oxidative stress, antioxidant efficacy, and cellular redox signaling. Its measurement can provide critical insights into the mechanisms of disease, aging, and the effects of novel antioxidant compounds.[23]

-

For Drug Development: The dual antioxidant/pro-oxidant nature of the ascorbate system presents both opportunities and challenges. High-dose ascorbate therapy, which leverages its pro-oxidant effects in the presence of iron to selectively target cancer cells, is an area of active investigation.[21] Conversely, for therapies aimed at reducing oxidative stress, monitoring the this compound can help assess the in vivo efficacy of antioxidant drug candidates and their impact on the endogenous redox environment.[15]

References

- 1. Mitochondrial ROS - Wikipedia [en.wikipedia.org]

- 2. The Effects of Ascorbate, N-Acetylcysteine, and Resveratrol on Fibroblasts from Patients with Mitochondrial Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of this compound Formation in Human Platelet-Rich Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Thermochemical and Kinetic Properties of Ascorbate are Tuned by its Local Environment: Solution Chemistry and Biochemical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The superoxide-generating NADPH oxidase: structural aspects and activation mechanism | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. Ascorbate free radical as a marker of oxidative stress: an EPR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glutathione-ascorbate cycle - Wikipedia [en.wikipedia.org]

- 12. Vitamin C - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. perpus.ukh.ac.id [perpus.ukh.ac.id]

- 15. srd.nist.gov [srd.nist.gov]

- 16. Ascorbate inhibits NADPH oxidase subunit p47phox expression in microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Electronic paramagnetic resonance (EPR) for the study of this compound and lipid radicals in marine organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. EPR characterization of ascorbyl and sulfur dioxide anion radicals trapped during the reaction of bovine Cytochrome c Oxidase with molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. EPR characterization of ascorbyl and sulfur dioxide anion radicals trapped during the reaction of bovine Cytochrome c Oxidase with molecular oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Comparative kinetic study for rate constant determination of the reaction of ascorbic acid with 2,6-dichlorophenolindophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

The Ascorbyl Radical: A Deep Dive into its Resonance Stabilization and Structure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The ascorbyl radical (Asc•⁻), the one-electron oxidized form of ascorbic acid (vitamin C), is a relatively stable, resonance-stabilized free radical that plays a pivotal role in biological systems. Its formation is a key step in the antioxidant action of vitamin C, where it acts as an intermediate in the donation of a second hydrogen atom. The stability and low reactivity of the this compound are crucial to its function, preventing it from initiating damaging chain reactions, a common trait of other free radicals. This technical guide provides a comprehensive overview of the structural and physicochemical properties of the this compound, with a focus on its resonance stabilization. We will delve into quantitative structural data, detailed experimental protocols for its characterization, and the key reactions that govern its fate in biological environments.

Core Concepts: Resonance Stabilization and Molecular Structure

The remarkable stability of the this compound is attributed to the delocalization of the unpaired electron across the conjugated five-membered ring system. This resonance stabilization lowers the overall energy of the radical, making it less reactive than many other radical species.

Resonance Structures

The delocalization of the unpaired electron in the this compound anion can be represented by several resonance structures, with the spin density distributed primarily over the tricarbonyl system.

Caption: Resonance structures of the this compound anion.

Structural Data: A Comparative Analysis

Computational studies, primarily using Density Functional Theory (DFT), have provided valuable insights into the geometric changes that occur upon the one-electron oxidation of ascorbic acid. The formation of the this compound leads to significant alterations in bond lengths within the lactone ring, reflecting the delocalization of the unpaired electron.

| Parameter | Ascorbic Acid (Å) | This compound (Å) | Reference |

| C1=O1 | 1.216 | 1.252 | [1] |

| C2=C3 | 1.352 | 1.401 | [1] |

| C3-O3 | 1.325 | 1.285 | [1] |

| C1-C2 | 1.492 | 1.458 | [1] |

| C3-C4 | 1.491 | 1.462 | [1] |

| C4-O4 | 1.423 | 1.419 | [1] |

| C4-C5 | 1.528 | 1.526 | [1] |

| C5-O5 | 1.432 | 1.431 | [1] |

| C5-C6 | 1.525 | 1.524 | [1] |

| C6-O6 | 1.427 | 1.426 | [1] |

| Parameter | Ascorbic Acid (°) | This compound (°) | Reference |

| O1-C1-C2 | 129.7 | 128.5 | [1] |

| C1-C2-C3 | 109.8 | 111.2 | [1] |

| C2-C3-C4 | 111.5 | 110.1 | [1] |

| C3-C4-O4 | 108.9 | 109.3 | [1] |

| O4-C1-C2 | 109.1 | 108.9 | [1] |

Experimental Characterization of the this compound

The transient nature of the this compound necessitates specialized techniques for its detection and characterization. Electron Paramagnetic Resonance (EPR) spectroscopy is the primary method for its direct observation, while pulse radiolysis is employed to study its formation and reaction kinetics.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy detects the presence of unpaired electrons, making it an ideal tool for studying free radicals like the this compound.[2] The EPR spectrum of the this compound is characterized by a distinctive doublet signal, arising from the interaction of the unpaired electron with the proton at the C4 position.[3]

Key EPR Parameters for the this compound

| Parameter | Value | Reference |

| g-factor | 2.0052 | [4] |

| Hyperfine Coupling Constant (aH4) | 1.8 G (0.18 mT) | [4][5] |

| Linewidth | ~4 G | [3] |

Experimental Protocol: EPR Detection of the this compound

Caption: A generalized workflow for the EPR detection of the this compound.

Detailed Methodologies:

-

Sample Preparation: Biological samples (e.g., platelet-rich plasma, tissue homogenates) or aqueous solutions of ascorbic acid are prepared.[3] For in vitro studies, the addition of a chelating agent like DTPA can minimize metal-catalyzed oxidation.

-

Radical Generation: The this compound can be generated by various methods, including:

-

Chemical Oxidation: Addition of a mild oxidizing agent.

-

Enzymatic Generation: Using enzymes like ascorbate oxidase.

-

Photo-oxidation: Exposing the sample to UV light in the presence of a photosensitizer.

-

Reaction with other radicals: For instance, by reacting ascorbic acid with hydroxyl radicals generated via the Fenton reaction.

-

-

EPR Spectrometer Settings (Typical X-band):

-

Microwave Frequency: ~9.5 GHz

-

Microwave Power: 10-20 mW (to avoid saturation)

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: Optimized to resolve the hyperfine splitting without line broadening.

-

Sweep Width: ~100 G centered around the expected g-value.

-

Time Constant and Sweep Time: Chosen to achieve an adequate signal-to-noise ratio.

-

-

Data Analysis: The resulting EPR spectrum is analyzed to determine the g-factor, hyperfine coupling constants, and the signal intensity, which is proportional to the concentration of the this compound.

Pulse Radiolysis

Pulse radiolysis is a powerful technique used to study the kinetics of fast reactions involving free radicals. A short pulse of high-energy electrons is used to generate reactive species (e.g., hydroxyl radicals) in a solution, which then react with the molecule of interest (ascorbic acid) to form the this compound. The formation and decay of the radical are monitored in real-time using fast absorption spectroscopy.

Experimental Protocol: Pulse Radiolysis Study of the this compound

-

Solution Preparation: An aqueous solution of ascorbic acid, often saturated with N₂O to convert hydrated electrons into hydroxyl radicals, is prepared. The pH is controlled with appropriate buffers.[6]

-

Pulse Generation: A linear accelerator generates a short pulse (nanoseconds to microseconds) of high-energy electrons.

-

Radical Formation: The electron pulse creates hydroxyl radicals in the solution, which rapidly oxidize ascorbic acid to the this compound.

-

Spectroscopic Detection: The change in optical absorbance at a specific wavelength (typically around 360 nm, the absorption maximum of the this compound) is monitored over time using a fast photodetector and oscilloscope.[6]

-

Kinetic Analysis: The time-resolved absorbance data is used to determine the rate constants for the formation and decay of the this compound.

Key Reactions of the this compound

The fate of the this compound in biological systems is primarily determined by two key reactions: disproportionation and reaction with other radicals, most notably the tocopheroxyl radical.

Disproportionation

Two ascorbyl radicals can react with each other in a disproportionation reaction to regenerate one molecule of ascorbate and one molecule of dehydroascorbic acid.[6][7] This reaction is a critical pathway for the non-enzymatic recycling of ascorbate.

Caption: The disproportionation reaction of the this compound.

The rate of disproportionation is pH-dependent, decreasing significantly with increasing pH.[6]

Reaction with Tocopheroxyl Radical

A crucial role of ascorbic acid is to regenerate vitamin E (α-tocopherol) from its oxidized form, the tocopheroxyl radical. This reaction occurs at the membrane-aqueous interface, where the water-soluble ascorbate reduces the lipid-soluble tocopheroxyl radical.

Caption: Regeneration of tocopherol from the tocopheroxyl radical by ascorbate.

This reaction is vital for maintaining the antioxidant capacity of cellular membranes. The second-order rate constant for this reaction in dimyristoylphosphatidylcholine bilayers at 35°C is approximately 3 x 10⁵ M⁻¹s⁻¹.[8]

Computational Chemistry Protocols

DFT calculations are instrumental in elucidating the structure and properties of the this compound.

Protocol: DFT Calculation of this compound Structure

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

-

Methodology:

-

Input Geometry: Start with the crystal structure of ascorbic acid and remove the appropriate hydrogen atom to generate the radical.

-

Calculation Type: Perform a geometry optimization calculation to find the minimum energy structure of the radical. A frequency calculation should follow to confirm that the optimized structure is a true minimum (no imaginary frequencies).

-

Solvation Model: To simulate a biological environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be employed.[11]

-

Property Calculation: Once the geometry is optimized, various properties can be calculated, including:

-

Bond lengths and angles.

-

Hyperfine coupling constants.

-

Spin density distribution.

-

Vibrational frequencies.

-

Role in Signaling Pathways

While the this compound is primarily known for its role in antioxidant defense, its formation and subsequent reactions are intrinsically linked to cellular signaling pathways that respond to oxidative stress. The regeneration of tocopherol by ascorbate, for instance, is crucial for protecting membrane lipids from peroxidation, a process that can trigger various signaling cascades leading to inflammation and apoptosis. Furthermore, the steady-state concentration of the this compound can serve as a sensitive indicator of the overall oxidative stress level within a biological system.[12] Increased levels of the this compound can reflect the activation of pro-oxidant enzymes such as NADPH oxidases.[3]

Conclusion

The this compound, far from being a mere transient intermediate, is a key player in the antioxidant network. Its unique resonance-stabilized structure confers a degree of stability that allows it to participate in controlled redox reactions, most notably the regeneration of vitamin E. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the multifaceted roles of the this compound in health and disease. A thorough understanding of its properties is essential for the rational design of antioxidant therapies and for elucidating the intricate mechanisms of redox signaling.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Electronic paramagnetic resonance (EPR) for the study of this compound and lipid radicals in marine organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of this compound Formation in Human Platelet-Rich Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. researchgate.net [researchgate.net]

- 8. Reaction of ascorbate with the alpha-tocopheroxyl radical in micellar and bilayer membrane systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Current Trends in Computational Quantum Chemistry Studies on Antioxidant Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ascorbate free radical as a marker of oxidative stress: an EPR study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermodynamics of Ascorbyl Radical Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbic acid, commonly known as Vitamin C, is a vital water-soluble antioxidant in biological systems. Its primary role in mitigating oxidative stress is mediated through the donation of a single electron to neutralize reactive free radicals. This process results in the formation of the ascorbyl radical (Asc•⁻), a relatively stable and less reactive free radical. The subsequent reactions of the this compound are central to the antioxidant cascade and the regeneration of other key antioxidants, such as α-tocopherol (Vitamin E).

A thorough understanding of the thermodynamics governing the formation and reactions of the this compound is paramount for researchers in biology, chemistry, and pharmacology. These thermodynamic parameters, including reaction rate constants, equilibrium constants, and changes in Gibbs free energy, enthalpy, and entropy, dictate the favorability and kinetics of these crucial antioxidant processes. This technical guide provides a comprehensive overview of the thermodynamics of this compound reactions, summarizing key quantitative data, detailing experimental methodologies used in their study, and illustrating relevant biological pathways.

Thermodynamic Properties of the this compound

The formation of the this compound is the initial step in the antioxidant action of ascorbate. At physiological pH, ascorbic acid exists predominantly as the ascorbate monoanion (AscH⁻)[1]. The one-electron oxidation of ascorbate yields the this compound (Asc•⁻)[1].

The redox potential of the this compound/ascorbate couple (Asc•⁻/AscH⁻) is a key determinant of its antioxidant efficacy. The standard reduction potential (E°') at pH 7 is +282 mV[2]. This low reduction potential allows ascorbate to reduce a wide range of more reactive oxidizing radicals[2].

The thermodynamic stability of the this compound is influenced by its local environment. For instance, the O–H bond dissociation free energy (BDFE) of ascorbate is significantly lower in acetonitrile (67.8 ± 1.2 kcal mol⁻¹) compared to its value in aqueous solution (74.0 ± 1.5 kcal mol⁻¹)[3][4]. This highlights the profound impact of the surrounding medium on the thermodynamics of this compound formation[1].

Table 1: Thermodynamic Properties of Ascorbate and the this compound

| Parameter | Value (in Acetonitrile) | Value (in Water) | Reference |

| O–H Bond Dissociation Free Energy (BDFE) of Ascorbate (AscH⁻) | 67.8 ± 1.2 kcal mol⁻¹ | 74.0 ± 1.5 kcal mol⁻¹ | [3][4] |

| O–H Bond Dissociation Enthalpy (BDE) of Ascorbic Acid (AscH₂) | 81.0 ± 0.4 kcal mol⁻¹ (in tert-butanol) | - | [5][6] |

| O–H Bond Dissociation Enthalpy (BDE) of Ascorbate (AscH⁻) | 72.2 ± 0.4 kcal mol⁻¹ (in tert-butanol) | - | [5][6] |

| Standard Reduction Potential (E°') of Asc•⁻/AscH⁻ | - | +282 mV (at pH 7) | [2] |

Key Reactions of the this compound and Their Thermodynamics

The this compound can undergo several key reactions, including dismutation and reaction with other radicals to regenerate essential antioxidants. The thermodynamics of these reactions are crucial for understanding the overall antioxidant capacity of ascorbate.

Dismutation of the this compound

Two ascorbyl radicals can react in a dismutation (or disproportionation) reaction to form one molecule of ascorbate and one molecule of dehydroascorbic acid (DHA)[7]. This reaction is a primary pathway for the removal of the this compound in vitro[7].

2 Asc•⁻ + H⁺ ⇌ AscH⁻ + DHA

The rate of this reaction is pH-dependent. At pH 7.4, the observed rate constant is approximately 1.4 x 10⁵ M⁻¹s⁻¹[7]. The presence of phosphate can increase this rate constant by a factor of about 10[7].

Reaction with Tocopheroxyl Radical

A critical reaction of the this compound is the regeneration of α-tocopherol from the α-tocopheroxyl radical. This reaction is fundamental to the synergistic antioxidant effect of vitamins C and E, where ascorbate in the aqueous phase reduces the tocopheroxyl radical in lipid membranes[8].

AscH⁻ + Toc• → Asc•⁻ + TocH

The thermodynamics of this reaction strongly favor the formation of tocopherol. The second-order rate constant for this reaction in dimyristoylphosphatidylcholine bilayers at 35°C is 3 x 10⁵ M⁻¹s⁻¹[8]. The enthalpy of activation for this reaction is positive in membrane and micellar systems, and the entropy of activation is strongly negative[8].

Reactions with Other Biologically Relevant Radicals

Ascorbate can react with a wide array of biologically relevant radicals, leading to the formation of the this compound. The rate constants for these reactions are generally very high, underscoring the efficiency of ascorbate as a radical scavenger.

Table 2: Second-Order Rate Constants for Reactions of Ascorbate (AscH⁻) with Various Radicals

| Radical (R•) | Rate Constant (k) (M⁻¹s⁻¹) | Reference |

| Hydroxyl Radical (•OH) | 1.1 x 10¹⁰ | [7] |

| Superoxide Radical (O₂⁻) | 2.7 x 10⁵ (pH 7.4) | [7] |

| tert-Butyl Alkoxyl Radical (RO•) | 1.6 x 10⁹ | [7] |

| Alkyl Peroxyl Radical (ROO•) | 1-2 x 10⁶ | [7] |

| Glutathiyl Radical (GS•) | 6 x 10⁸ | [7] |

| α-Tocopheroxyl Radical (TO•) | 2 x 10⁵ (in membrane) | [7] |

Experimental Protocols for Studying this compound Thermodynamics

Several advanced experimental techniques are employed to investigate the thermodynamics and kinetics of this compound reactions. These methods allow for the direct observation of these transient species and the determination of their reaction parameters.

Pulse Radiolysis

Pulse radiolysis is a powerful technique for generating free radicals in a controlled manner and studying their subsequent reactions on a very short timescale[9]. It is particularly well-suited for determining the rate constants of this compound reactions[9][10].

Methodology:

-

Sample Preparation: An aqueous solution containing the molecule of interest (e.g., ascorbate) is prepared and saturated with a specific gas (e.g., N₂O) to control the initial radical species formed.

-

Generation of Radicals: The sample is irradiated with a short, high-energy pulse of electrons from a linear accelerator. This pulse generates primary radicals in the solvent (e.g., hydrated electrons and hydroxyl radicals in water).

-

Radical Reactions: The primary radicals react with the solute to form the radical of interest (e.g., the this compound).

-

Time-Resolved Detection: The formation and decay of the transient species are monitored in real-time using fast spectroscopic techniques, typically UV-Vis absorption spectroscopy[9]. The change in absorbance at a specific wavelength corresponding to the this compound is recorded over time.

-

Kinetic Analysis: The obtained kinetic traces are analyzed to determine the rate constants of the reactions of the this compound[10].

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals[11][12]. It is an invaluable tool for the direct detection, characterization, and quantification of the this compound[11][12].

Methodology:

-

Sample Preparation: The sample containing the this compound is placed in a quartz capillary tube and inserted into the EPR spectrometer's resonant cavity.

-

Magnetic Field Application: A strong, static magnetic field is applied to the sample. This field causes the unpaired electrons to align in one of two spin states.

-

Microwave Irradiation: The sample is irradiated with microwaves of a specific frequency. When the energy of the microwaves matches the energy difference between the two spin states (which is dependent on the applied magnetic field), the electrons absorb the microwave energy and "flip" to the higher energy state.

-

Signal Detection: The absorption of microwave energy is detected and recorded as a function of the magnetic field strength, resulting in an EPR spectrum.

-

Spectral Analysis: The EPR spectrum of the this compound is a characteristic doublet signal[13]. The intensity of the signal is proportional to the concentration of the radical, allowing for its quantification[12]. The hyperfine splitting constant and g-factor provide information about the radical's structure and environment[14].

Computational Chemistry

Computational quantum chemistry methods, such as Density Functional Theory (DFT), are powerful tools for calculating the thermodynamic properties of molecules and radicals[15]. These methods can be used to determine bond dissociation energies, reaction enthalpies, and Gibbs free energies, providing valuable insights that complement experimental data[5][16].

Methodology:

-

Molecular Modeling: The 3D structures of the molecules and radicals of interest (e.g., ascorbate, this compound) are built using molecular modeling software.

-

Quantum Chemical Calculations: A suitable theoretical method (e.g., B3LYP functional) and basis set (e.g., 6-31+G(d,p)) are chosen to perform the calculations[5][6].

-

Geometry Optimization: The geometry of each species is optimized to find its lowest energy conformation.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain thermochemical data such as enthalpy and entropy.

-

Calculation of Thermodynamic Properties: The electronic energies and thermochemical data are used to calculate the desired thermodynamic properties, such as bond dissociation enthalpies and Gibbs free energies of reaction[15][16].

Signaling Pathways Involving the this compound

The this compound is not merely a byproduct of antioxidant activity; its presence and concentration are indicative of the cellular redox state and can be considered a marker of oxidative stress[2][13]. The ascorbate-glutathione cycle, in which the this compound is a key intermediate, is a central pathway in the cellular antioxidant defense system[17].

In this cycle, ascorbate peroxidase (APX) utilizes two molecules of ascorbate to reduce hydrogen peroxide (H₂O₂) to water, generating two molecules of the this compound (monodehydroascorbate)[17]. The this compound is then reduced back to ascorbate by monodehydroascorbate reductase (MDHAR) using NADPH as the electron donor[17]. Alternatively, two ascorbyl radicals can dismutate to form ascorbate and dehydroascorbate[17]. The resulting dehydroascorbate is then reduced back to ascorbate by dehydroascorbate reductase (DHAR) using glutathione (GSH) as the reducing agent. This cycle is intricately linked to the regeneration of other antioxidants and the maintenance of cellular redox homeostasis.

Conclusion

The thermodynamics of this compound reactions are fundamental to its role as a key antioxidant intermediate. The favorable kinetics and thermodynamics of its reactions with a wide range of damaging radicals, coupled with its ability to be efficiently regenerated, underscore the importance of ascorbate in cellular defense against oxidative stress. The data summarized in this guide, obtained through sophisticated experimental and computational methods, provide a quantitative basis for understanding these processes. For researchers in drug development, a deep understanding of these thermodynamic principles can inform the design of novel antioxidant therapies and strategies to mitigate oxidative damage in various pathological conditions. Future research will likely focus on further elucidating the influence of the microenvironment on this compound thermodynamics and its complex interplay with other cellular signaling pathways.

References

- 1. The Thermochemical and Kinetic Properties of Ascorbate are Tuned by its Local Environment: Solution Chemistry and Biochemical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ascorbate free radical as a marker of oxidative stress: an EPR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Surprisingly Long-Lived Ascorbyl Radicals in Acetonitrile: Concerted Proton-Electron Transfer Reactions and Thermochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Surprisingly long-lived ascorbyl radicals in acetonitrile: concerted proton-electron transfer reactions and thermochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic and thermodynamic aspects of the chain-breaking antioxidant activity of ascorbic acid derivatives in non-aqueous media - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Kinetic and thermodynamic aspects of the chain-breaking antioxidant activity of ascorbic acid derivatives in non-aqueous media - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. sfrbm.org [sfrbm.org]

- 8. Reaction of ascorbate with the alpha-tocopheroxyl radical in micellar and bilayer membrane systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pulse Radiolysis Studies for Mechanism in Biochemical Redox Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A pulse radiolysis study of the dynamics of ascorbic acid free radicals within a liposomal environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electronic paramagnetic resonance (EPR) for the study of this compound and lipid radicals in marine organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 13. Mechanisms of this compound Formation in Human Platelet-Rich Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Current Trends in Computational Quantum Chemistry Studies on Antioxidant Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sscm.kg.ac.rs [sscm.kg.ac.rs]

- 17. Primary antioxidant free radical scavenging and redox signaling pathways in higher plant cells [ijbs.com]

An In-depth Technical Guide to the Kinetics of Ascorbyl Radical Disproportionation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ascorbyl radical (Asc•⁻), a key intermediate in the one-electron oxidation of ascorbic acid (Vitamin C), plays a pivotal role in biological redox chemistry. Its fate is primarily determined by a second-order disproportionation reaction, yielding ascorbate and dehydroascorbic acid. The kinetics of this reaction are of fundamental importance in understanding antioxidant mechanisms, cellular signaling, and the stability of ascorbate in various formulations. This guide provides a comprehensive overview of the this compound disproportionation reaction, detailing its kinetics under various conditions, the experimental protocols for its study, and its relevance in biological pathways.

Introduction

Ascorbic acid is a potent water-soluble antioxidant that scavenges a wide range of reactive oxygen species (ROS). In these reactions, it donates a single electron and is converted to the relatively stable this compound. While not highly reactive, the concentration and lifetime of the this compound are critical, as its accumulation can be an indicator of oxidative stress[1][2]. The primary pathway for the removal of the this compound is a disproportionation reaction where two radicals react to regenerate one molecule of ascorbate and produce one molecule of dehydroascorbic acid. This reaction is crucial for the recycling of ascorbate and maintaining its antioxidant capacity[3][4]. The kinetics of this disproportionation are highly sensitive to the local microenvironment, including pH, solvent polarity, and the presence of proton donors.

Reaction Mechanism and Kinetics

The disproportionation of the this compound is a second-order process that is significantly influenced by the protonation state of the radical and the availability of protons in the medium. The this compound can exist in three forms depending on the pH: the protonated form (AH₂•⁺) at very low pH, the neutral form (AH•) at low pH, and the anionic form (A•⁻), which is the predominant species at physiological pH[5].

The overall disproportionation reaction can be represented as:

2 Asc•⁻ + H⁺ → Ascorbate + Dehydroascorbic Acid

The rate of this reaction is highly dependent on pH, with the reaction being much faster at lower pH due to the increased availability of protons[6]. In aprotic solvents, such as acetonitrile, the lack of protons leads to a dramatic stabilization of the this compound, which can persist for hours[7][8].

Quantitative Data on Disproportionation Kinetics

The following tables summarize the experimentally determined rate constants for the disproportionation of the this compound under various conditions.

Table 1: Effect of pH on the Second-Order Rate Constant (k) of this compound Disproportionation in Aqueous Solutions

| pH | Rate Constant (k) (M⁻¹s⁻¹) | Comments | Reference |

| 2.95 | ~ 2 x 10⁸ | Buffer-free solution | [6] |

| 4.0 | ~ 1 x 10⁷ | Buffer-free solution | [6] |

| 7.0 | 1 x 10⁶ | In 0.045 M phosphate buffer | [9] |

| 8.94 | ~ 5 x 10⁴ | In 0.0485 M phosphate buffer | [6] |

| > 9 | Decreases significantly | Rate reduced by a factor of 2000 from pH 2 to 9 | [6] |

Table 2: Effect of Solvent on this compound Stability

| Solvent | Observation | Reference |

| Water | Rapid disproportionation (milliseconds at 10⁻⁴ M) | [9] |

| Acetonitrile | Surprisingly long-lived (persists for hours) | [7][8] |

| Methanol | More stable than in water, less than in acetonitrile | [10] |

Table 3: Temperature Dependence and Activation Energy

| Condition | Activation Energy (Ea) (kJ/mol) | Reference |

| pH 2.95 (buffer-free) | ~11.5 - 13 kcal/mol (~48-54 kJ/mol) | [6] |

| Thermal degradation of Ascorbic Acid | 20.73 | [11] |

| Thermal degradation in fluted pumpkin leaves (pH 5.0-6.5) | 18.2 - 41.2 | [12] |

Experimental Protocols

The study of fast radical reactions such as this compound disproportionation requires specialized techniques capable of generating and monitoring these transient species on short timescales.

Pulse Radiolysis

Pulse radiolysis is a powerful technique for studying the kinetics of fast reactions involving free radicals. It utilizes a short pulse of high-energy electrons to generate a homogeneous concentration of radicals in a sample, and their subsequent reactions are monitored by fast absorption spectroscopy.

Experimental Workflow for Pulse Radiolysis:

Caption: Workflow for studying this compound kinetics using pulse radiolysis.

Detailed Methodology:

-

Sample Preparation: An aqueous solution of L-ascorbic acid (e.g., 2 x 10⁻⁴ M) is prepared in high-purity water. To generate the this compound via oxidation by hydroxyl radicals (OH•), the solution is typically saturated with nitrous oxide (N₂O), which converts solvated electrons into OH• upon irradiation. Potassium bromide (KBr) (e.g., 0.02 M) can be added to the solution to scavenge OH• and form Br₂•⁻, which then selectively oxidizes ascorbate to the this compound, avoiding side reactions[6]. The pH of the solution is adjusted as required using appropriate acids or bases.

-

Irradiation: The sample is placed in a quartz cell and subjected to a short pulse (e.g., 2-5 µs) of high-energy electrons (e.g., 2 MeV) from a Van de Graaff generator[6]. This pulse rapidly generates a uniform concentration of radicals in the solution.

-

Detection: The change in optical absorbance at 360 nm, the absorption maximum of the this compound anion, is monitored over time using a fast spectrophotometer with a time resolution in the microsecond to millisecond range[6].

-

Data Analysis: The initial concentration of the this compound is determined from the maximum absorbance using its molar extinction coefficient (ε₃₆₀ = 3300 M⁻¹cm⁻¹)[6]. The second-order rate constant for the disproportionation reaction is obtained from the slope of a plot of the reciprocal of the radical concentration versus time.

Stopped-Flow Spectrophotometry

Stopped-flow spectrophotometry is used to study the kinetics of fast reactions in solution by rapidly mixing two reactants and monitoring the reaction progress with a spectrophotometer.

Experimental Workflow for Stopped-Flow Spectrophotometry:

Caption: Workflow for stopped-flow spectrophotometry of ascorbate reactions.

Detailed Methodology:

-

Reactant Preparation: Two separate solutions are prepared. One syringe contains the ascorbate solution, and the other contains a solution of an oxidizing agent that will generate the this compound upon mixing (e.g., TEMPO)[9]. The concentrations are typically double the desired final concentration to account for the 1:1 mixing ratio[13].

-

Rapid Mixing: The two solutions are rapidly driven from their respective syringes into a mixing chamber and then into an observation cell, all within a few milliseconds. The flow is then abruptly stopped, and the measurement begins[14][15].

-

Spectrophotometric Monitoring: The change in absorbance of either the reactants or products is monitored as a function of time. For this compound formation, this would be the appearance of the absorbance at around 360-377 nm[7].

-

Kinetic Analysis: The resulting absorbance versus time data is fitted to an appropriate kinetic model (e.g., second-order decay) to extract the rate constants[13].

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (or Electron Spin Resonance, ESR) spectroscopy is a technique that directly detects species with unpaired electrons, such as the this compound. It provides information about the structure and environment of the radical and can be used to monitor its concentration over time.

Experimental Workflow for EPR Spectroscopy:

Caption: Workflow for EPR detection and kinetic analysis of ascorbyl radicals.

Detailed Methodology:

-

Radical Generation: Ascorbyl radicals are generated in the sample of interest, which could be a simple aqueous solution or a complex biological sample like plasma[2]. Generation can be induced by adding an oxidizing agent or by exposing the sample to oxidative stress.

-

Sample Preparation: The sample is drawn into a capillary tube suitable for EPR measurements.

-